2-(2-Methoxyphenyl)nicotinic acid
Overview
Description
2-(2-Methoxyphenyl)nicotinic acid is an organic compound with the molecular formula C13H11NO3 It is a derivative of nicotinic acid, where the 2-position of the pyridine ring is substituted with a 2-methoxyphenyl group
Mechanism of Action
Target of Action
It’s structurally similar to nicotinic acid, also known as niacin, which is a form of vitamin b3 . Niacin primarily targets hepatocyte diacylglycerol acyltransferase-2 . This enzyme is involved in the final step of triglyceride synthesis in hepatocytes .
Mode of Action
Niacin inhibits hepatocyte diacylglycerol acyltransferase-2, preventing the final step of triglyceride synthesis in hepatocytes . This limits the availability of triglycerides for very low-density lipoproteins (VLDL), leading to intracellular degradation of apo B and decreased production of low-density lipoproteins .
Biochemical Pathways
Nicotinic acid, a structurally similar compound, is involved in the synthesis and salvage pathways of nad+ . Dietary nicotinic acid is converted to NAD+ in a three-step reaction pathway . The salvage pathways for NAD+ synthesis occur in both the nucleus and the mitochondria .
Pharmacokinetics
Studies on nicotinic acid, a structurally similar compound, suggest that no dose adjustment is necessary in patients with renal impairment . Despite being an extended-release formulation of nicotinic acid, there was no delay in tmax, especially in dialysis patients .
Result of Action
A structurally similar compound, 2-{[(2-hydroxy-5-methoxyphenyl) methylidene]amino} nicotinic acid, has been shown to exhibit antimicrobial action against several microbes .
Biochemical Analysis
Biochemical Properties
2-(2-Methoxyphenyl)nicotinic acid is believed to interact with various enzymes, proteins, and other biomolecules, similar to its parent compound, nicotinic acid
Cellular Effects
Given its structural similarity to nicotinic acid, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyphenyl)nicotinic acid typically involves the condensation of o-phenylenediamine with 5-methoxysalicaldehyde, followed by cyclization and subsequent oxidation. The reaction conditions often include the use of solvents like ethanol and catalysts such as palladium chloride. The reaction is monitored using techniques like gas chromatography and thin-layer chromatography to ensure completion .
Industrial Production Methods: On an industrial scale, the production of nicotinic acid derivatives, including this compound, can involve multicomponent reactions. These methods are designed to be efficient and scalable, often utilizing continuous flow reactors and environmentally benign reagents to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Methoxyphenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield amines or alcohols depending on the conditions.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted nicotinic acids, amines, and alcohols, which can be further utilized in different applications .
Scientific Research Applications
2-(2-Methoxyphenyl)nicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Comparison with Similar Compounds
- 2-Hydroxy-5-methoxyphenyl)nicotinic acid
- Nicotinamide derivatives
- Indole derivatives
Comparison: Compared to other nicotinic acid derivatives, 2-(2-Methoxyphenyl)nicotinic acid is unique due to its methoxyphenyl substitution, which enhances its stability and potential biological activity. This substitution also allows for more diverse chemical reactions and applications .
Properties
IUPAC Name |
2-(2-methoxyphenyl)pyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-11-7-3-2-5-9(11)12-10(13(15)16)6-4-8-14-12/h2-8H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOOWWGHWVPEEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C=CC=N2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680757 | |
Record name | 2-(2-Methoxyphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1226261-41-1 | |
Record name | 2-(2-Methoxyphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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